Tetradecyl benzoate

CAS No.: 70682-72-3

Cat. No.: VC3690563

Molecular Formula: C21H34O2

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70682-72-3 |

|---|---|

| Molecular Formula | C21H34O2 |

| Molecular Weight | 318.5 g/mol |

| IUPAC Name | tetradecyl benzoate |

| Standard InChI | InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23-21(22)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3 |

| Standard InChI Key | YQOBYINWABKLFC-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |

| Canonical SMILES | CCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |

Introduction

Chemical Identity and Fundamental Characteristics

Basic Information

Tetradecyl benzoate is an ester formed from the reaction of tetradecanol and benzoic acid. It has the molecular formula C21H34O2 and a molecular weight of 318.5 g/mol . The compound is registered with CAS number 70682-72-3 and EINECS number 274-753-0 . It is known by several synonyms including myristyl benzoate, 1-tetradecanol benzoate, and benzoic acid n-tetradecyl ester .

Structural Features

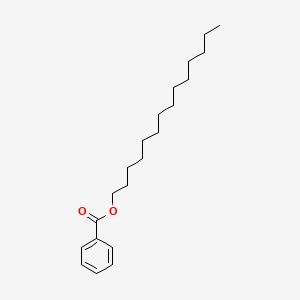

The molecular structure of tetradecyl benzoate consists of a benzoic acid moiety esterified with a tetradecyl (14-carbon) alcohol chain. This creates an amphiphilic molecule with a hydrophilic ester group attached to a substantial hydrophobic alkyl chain. The chemical structure can be represented by the following identifier data:

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C21H34O2 |

| InChI | InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23-21(22)20-17-14-13-15-18-20 |

| SMILES | O=C(OCCCCCCCCCCCCCC)C=1C=CC=CC1 |

The long hydrophobic tetradecyl chain contributes significantly to the compound's physical properties and applications, particularly its ability to function effectively in cosmetic and personal care formulations .

Physical and Chemical Properties

Physical State and Appearance

Tetradecyl benzoate typically appears as a colorless to pale yellow liquid with a mild characteristic odor . The compound's physical state and appearance make it suitable for incorporation into various formulations where transparency or minimal color impact is desired.

Solubility and Stability

This compound exhibits good solubility in organic solvents due to its long alkyl chain, while having low solubility in water . The hydrophobic nature of tetradecyl benzoate makes it valuable in formulations requiring oil-based components. It demonstrates good thermal stability, which enhances its utility in applications exposed to varying temperature conditions .

Chemical Reactivity

As with many esters, tetradecyl benzoate can undergo hydrolysis in the presence of water, particularly under acidic or basic conditions, reverting to its component parts (benzoic acid and tetradecanol) . This potential for hydrolysis is an important consideration in formulation development and storage conditions.

| Brand Reference | Purity | Package Size | Price Range (€) | Estimated Delivery |

|---|---|---|---|---|

| IN-DA0038H5 | 95% | 100mg - 1g | 200.00 - 597.00 | April 22, 2025 |

| 10-F546586 | 95.0% | Varies | Upon inquiry | May 2, 2025 |

| 3D-VCA68272 | Min. 95% | N/A | Discontinued | N/A |

Manufacturing Methods

Industrial synthesis of tetradecyl benzoate typically involves the esterification of benzoic acid with tetradecanol (also known as myristyl alcohol). This reaction is usually carried out under controlled conditions, often using acid catalysts to facilitate the formation of the ester bond .

Applications and Functional Uses

Cosmetic and Personal Care Applications

Tetradecyl benzoate belongs to the broader family of alkyl benzoates, which have established roles in the cosmetic industry. According to safety assessment literature, alkyl benzoates function in cosmetics as:

-

Fragrance ingredients

-

Skin-conditioning agents (emollients)

-

Skin-conditioning agents (miscellaneous)

-

Preservatives

-

Solvents

The compound's film-forming properties make it particularly valuable in cosmetic formulations where it contributes to product texture, spreadability, and skin feel .

Film-Forming Properties

Tetradecyl benzoate functions as a film-forming polymer in cosmetic formulations, creating a thin, consistent layer when applied to the skin . This property is beneficial for products designed to provide extended protection or coverage.

Surfactant and Emulsifier Applications

The amphiphilic nature of tetradecyl benzoate, with its distinct hydrophobic and hydrophilic regions, makes it effective as a surfactant and emulsifier in various formulations. These characteristics enable the compound to reduce surface tension and stabilize emulsions of oil and water phases .

Structure-Activity Relationships and Comparative Analysis

Comparison with Other Alkyl Benzoates

Tetradecyl benzoate shares structural similarities with other alkyl benzoates, differing primarily in the length of the alkyl chain. Related compounds include:

| Compound | Chemical Formula | Carbon Chain Length | Notable Differences |

|---|---|---|---|

| Dodecyl benzoate | C19H30O2 | 12 | Shorter carbon chain |

| Hexadecyl benzoate | C23H38O2 | 16 | Longer carbon chain |

| Octadecyl benzoate | C25H42O2 | 18 | Significantly longer chain |

The specific 14-carbon chain length of tetradecyl benzoate provides a balance of properties that make it particularly suitable for certain applications, offering appropriate viscosity, spreadability, and emollient characteristics.

Related Compounds Research

Notably, a structurally related compound, tetradecyl 2,3-dihydroxybenzoate (ABG-001), has been studied for its remarkable neuritogenic activity. This compound is derived from gentisides and has been identified as a lead compound in research related to neurodegenerative diseases .

Research has shown that tetradecyl 2,3-dihydroxybenzoate targets heat shock cognate 70 kDa protein (Hsc70), 78 kDa glucose-regulated protein (GRP78), and 14-3-3 theta protein. These findings suggest potential therapeutic applications for modified tetradecyl benzoate derivatives in neurological conditions .

Current Research Directions

Material Science Applications

The amphiphilic nature of tetradecyl benzoate and related compounds is being explored for potential applications in material science. Their ability to interact with both water and organic substances makes them candidates for specialized applications in coatings, interfaces, and controlled-release systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume